molecular formula C11H10ClN3O B271444 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine

4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine

Cat. No. B271444
M. Wt: 235.67 g/mol
InChI Key: PRZDKABWAYGWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine, also known as Cisplatin, is a chemotherapy drug that is widely used in the treatment of various types of cancer. It was first synthesized in the 1960s and has since become one of the most effective and commonly used drugs in the fight against cancer.

Mechanism of Action

4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine works by binding to the DNA in cancer cells and forming cross-links between the strands of DNA. This prevents the DNA from replicating and dividing, which ultimately leads to the death of cancer cells. 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine has a number of biochemical and physiological effects on the body. It can cause damage to the kidneys, ears, and nervous system, and can lead to nausea, vomiting, and other side effects. However, these side effects can be managed through careful monitoring and treatment.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine is a highly effective drug in the treatment of cancer, and it has been extensively studied in laboratory experiments. However, there are some limitations to its use in lab experiments. 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine is highly reactive and can interact with other compounds in the body, which can make it difficult to study its effects in isolation. Additionally, 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine can be toxic to cells at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the study of 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine. One area of research is the development of new drugs that are based on the structure and mechanism of 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine. Another area of research is the development of new methods for delivering 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine to cancer cells, such as through targeted drug delivery systems. Additionally, there is ongoing research into the use of 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine in combination with other drugs or therapies to enhance its effectiveness in the treatment of cancer.
Conclusion:
4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine is a highly effective chemotherapy drug that has been extensively studied for its anti-cancer properties. While it has some limitations in lab experiments, it remains an important tool in the fight against cancer. Ongoing research into the structure, mechanism of action, and delivery of 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine will help to further enhance its effectiveness in the treatment of cancer.

Synthesis Methods

4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine is synthesized through a complex chemical process that involves the reaction of cis-diamminedichloroplatinum(II) with ammonium chloride and sodium chloride. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents. The synthesis of 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine is a delicate process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine has been extensively studied for its anti-cancer properties. It is commonly used in the treatment of ovarian, testicular, bladder, and lung cancers. 4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine works by binding to the DNA in cancer cells and preventing the cells from dividing and multiplying. This leads to the death of cancer cells and the reduction of tumor size.

properties

Product Name

4-(4-Chlorophenyl)-6-methoxy-2-pyrimidinamine

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-methoxypyrimidin-2-amine

InChI

InChI=1S/C11H10ClN3O/c1-16-10-6-9(14-11(13)15-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15)

InChI Key

PRZDKABWAYGWES-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1)C2=CC=C(C=C2)Cl)N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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